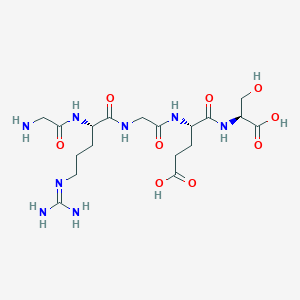

Gly-Arg-Gly-Glu-Ser

Description

Significance of Synthetic Peptides as Probes in Biological Systems

Synthetic peptides have become indispensable tools in many areas of biological research. nih.gov Advances in solid-phase peptide synthesis have made it possible to rapidly and reliably create custom peptide sequences. nih.gov These synthetic peptides are frequently used in immunological studies, as enzyme substrates, in receptor-ligand binding studies, and as probes to investigate a wide range of molecular interactions. nih.gov Their small size and the ability to precisely control their amino acid sequence allow researchers to dissect complex biological processes with high specificity. beilstein-journals.org For instance, peptides labeled with fluorescent dyes or other markers serve as powerful probes for receptors and enzymes. thermofisher.comrsc.org This targeted approach enables the detailed study of molecular recognition events that are central to cellular function. beilstein-journals.org

Overview of Cell-Extracellular Matrix Interactions and Receptor Systems

The interaction between cells and the extracellular matrix (ECM) is a cornerstone of multicellular life, governing cellular shape, motility, survival, proliferation, and differentiation. reactome.orgnih.gov These critical interactions are primarily mediated by transmembrane cell adhesion receptors, with integrins being a major family of such receptors. reactome.orgehu.eustechscience.com Integrins are heterodimeric proteins, composed of α and β subunits, that bind to specific protein components of the ECM. ehu.euswikipedia.org This binding is not merely a physical tether but a dynamic process that transduces signals in both directions—from the outside-in and the inside-out—linking the extracellular environment to the intracellular cytoskeleton and signaling pathways. reactome.orgmolbiolcell.org These interactions are facilitated by protein complexes that associate with the cytoplasmic tails of integrins, thereby regulating a multitude of cellular functions. molbiolcell.org

Historical Context of Arg-Gly-Asp (RGD) Motif Discovery in Cell Adhesion

The discovery of the Arg-Gly-Asp (RGD) sequence in the early 1980s was a landmark achievement in cell adhesion research. wikipedia.orgcellgs.com Scientists identified this tripeptide sequence within the fibronectin protein as the minimal essential motif required for cell attachment. wikipedia.orgrcsi.com Subsequent research revealed that the RGD motif is a common feature in many other ECM proteins, including vitronectin, fibrinogen, and osteopontin, establishing it as a widespread cell adhesion signal. wikipedia.orgfrontiersin.org This discovery led to the identification of the integrin family of cell surface receptors that specifically recognize and bind to the RGD sequence. wikipedia.orgrcsi.com The interaction between RGD-containing proteins and integrins is now understood to be a fundamental mechanism governing cell-matrix adhesion across a wide range of species and biological processes. wikipedia.org

Introduction to the Gly-Arg-Gly-Glu-Ser Peptide and Its Analogy to the RGD Sequence

The peptide this compound (GRGES) is a synthetic pentapeptide that is structurally similar to the active cell adhesion sequence Gly-Arg-Gly-Asp-Ser (GRGDS), which contains the critical RGD motif. arvojournals.orgnih.gov The key difference lies in the substitution of the aspartic acid (Asp or D) in the RGD sequence with glutamic acid (Glu or E). anaspec.com This seemingly minor change has a profound functional consequence: GRGES does not effectively bind to the integrin receptors that recognize the RGD motif. arvojournals.orgnih.govnih.govcapes.gov.bracs.orgresearchgate.netnih.govresearchgate.net

For this reason, this compound is widely used in cell adhesion studies as a negative control peptide. nih.govcapes.gov.brmolnova.comasm.orgglpbio.commedchemexpress.commedchemexpress.comnih.gov Its purpose is to demonstrate the specificity of the RGD-integrin interaction. When an RGD-containing peptide inhibits a cellular process like cell attachment, the lack of a similar effect by the GRGES peptide provides strong evidence that the observed inhibition is specifically due to the blockade of the RGD recognition site on integrins and not some non-specific effect of the peptide itself. arvojournals.orgnih.govacs.org For example, while the RGD-containing peptide GRGDS inhibits the attachment of corneal epithelial cells to a fibronectin matrix, the control peptide GRGES shows no such inhibitory effect. arvojournals.orgnih.gov

Table 1: Comparison of RGD-containing peptide and its GRGES control

| Peptide Sequence | Key Motif | Primary Function in Research |

|---|---|---|

| Gly-Arg-Gly-Asp-Ser (GRGDS) | Arg-Gly-Asp (RGD) | Inhibits cell adhesion by competing with RGD-containing ECM proteins for integrin binding. arvojournals.orgnih.govnih.gov |

| This compound (GRGES) | Arg-Gly-Glu (RGE) | Serves as a negative control; does not typically inhibit RGD-dependent cell adhesion. arvojournals.orgnih.govnih.govcapes.gov.bracs.org |

This crucial role as an inactive analog makes this compound an essential tool for validating the results of experiments designed to probe the function of the RGD cell adhesion motif. While sometimes referred to as an integrin-blocking peptide, its primary utility is as a control to confirm the specificity of RGD-mediated effects. sigmaaldrich.comsigmaaldrich.com

Properties

Molecular Formula |

C18H32N8O9 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H32N8O9/c19-6-12(28)24-9(2-1-5-22-18(20)21)15(32)23-7-13(29)25-10(3-4-14(30)31)16(33)26-11(8-27)17(34)35/h9-11,27H,1-8,19H2,(H,23,32)(H,24,28)(H,25,29)(H,26,33)(H,30,31)(H,34,35)(H4,20,21,22)/t9-,10-,11-/m0/s1 |

InChI Key |

PXBRHUDUPKMASY-DCAQKATOSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Gly Arg Gly Glu Ser As a Critical Control Peptide in Integrin Biology

Fundamental Role of Gly-Arg-Gly-Glu-Ser as a Negative Control in Integrin-Mediated Processes

The Arg-Gly-Asp (RGD) sequence is a canonical cell recognition motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin and vitronectin. wikipedia.org This sequence is recognized by a large family of cell surface receptors known as integrins, mediating cell-cell and cell-ECM interactions that are fundamental to physiological processes including development, immune response, and tissue repair. wikipedia.orgacs.organnualreviews.org

In experimental settings designed to probe the function of RGD-integrin interactions, it is essential to distinguish specific effects from non-specific ones. The this compound (GRGES) peptide is widely employed for this purpose. capes.gov.brpnas.orgnih.gov Due to a single amino acid substitution—glutamic acid (Glu) for aspartic acid (Asp)—GRGES does not typically bind to RGD-dependent integrins or inhibit their functions. annualreviews.orgnih.gov For instance, studies have shown that while RGD-containing peptides can effectively inhibit cell attachment to fibronectin, the GRGES peptide has no such effect. capes.gov.brnih.govnih.gov This lack of activity makes GRGES an excellent negative control, allowing researchers to confirm that the observed biological effects are indeed mediated by the specific RGD-integrin binding and not by other properties of the peptide.

The use of GRGES as a control has been documented in a variety of research contexts, including studies on crayfish haemocyte degranulation and adhesion capes.gov.br, T-cell mediated immune responses pnas.org, and hemopoietic progenitor cell binding to fibronectin nih.gov. In these and many other studies, the inert nature of GRGES provides a baseline against which the specific inhibitory effects of RGD peptides can be reliably measured.

Comparative Analysis of this compound and Arg-Gly-Asp-Ser (RGDS) Sequences in Receptor Recognition

The specificity of integrin-ligand recognition is highlighted by the dramatic difference in biological activity between the RGDS and GRGES sequences. The substitution of a single amino acid with a closely related one can reduce the adhesive activity by more than 100-fold. acs.org This high degree of specificity is critical for the precise regulation of cellular interactions with the extracellular environment.

| Peptide Sequence | Primary Integrin Recognition | Biological Activity |

| Arg-Gly-Asp-Ser (RGDS) | RGD-dependent integrins (e.g., αVβ3, α5β1) pnas.orggenscript.com | Promotes cell adhesion and related signaling pathways. capes.gov.brgenscript.com |

| This compound (GRGES) | Generally does not bind to RGD-dependent integrins. annualreviews.orgnih.gov | Used as a negative control; lacks cell adhesion-inhibiting activity. capes.gov.brpnas.orgnih.gov |

Structural Basis for Differential Receptor Binding Specificity: Glutamic Acid vs. Aspartic Acid Residues

The key to the differential receptor binding lies in the subtle yet significant structural differences between aspartic acid and glutamic acid. Aspartic acid has a shorter side chain with a carboxyl group that is crucial for coordinating with a divalent cation, typically Mg2+, within the metal ion-dependent adhesion site (MIDAS) of the integrin β subunit. nih.govresearchgate.net This coordination is a critical step in the binding of RGD-containing ligands to integrins.

In contrast, glutamic acid has an additional methylene (B1212753) group in its side chain, making it longer than that of aspartic acid. This increased length is thought to create steric hindrance and alter the positioning of the terminal carboxyl group, preventing it from properly fitting into the binding pocket and coordinating with the metal ion at the MIDAS. nih.gov This structural mismatch is the primary reason for the dramatically reduced affinity of GRGES for RGD-dependent integrins.

Conformational Implications for Integrin Ligand Recognition

The conformation of the peptide backbone also plays a significant role in integrin recognition. Nuclear Magnetic Resonance (NMR) studies have revealed that biologically active RGD-containing peptides often adopt a specific turn-like conformation in solution, which is thought to present the RGD motif in an optimal orientation for binding to the integrin receptor. nih.gov

Molecular Mechanisms Underlying the Non-Inhibitory Nature of this compound in Integrin Binding

The non-inhibitory nature of the GRGES peptide is a direct consequence of its inability to effectively bind to the RGD recognition site on integrins. The molecular mechanisms can be summarized as follows:

Improper Carboxyl Group Positioning: As discussed, the longer side chain of glutamic acid in GRGES prevents the optimal positioning of its carboxyl group within the integrin's MIDAS. nih.gov This disrupts the crucial coordination with the divalent cation that stabilizes the ligand-receptor complex.

Lack of Essential Interactions: The binding of RGD to integrins involves a network of interactions between the peptide and residues on both the α and β subunits of the integrin. researchgate.netnih.gov The incorrect positioning of the glutamic acid side chain in GRGES likely disrupts these multiple contact points, leading to a significant loss of binding affinity.

Unfavorable Conformation: The altered peptide backbone conformation induced by the glutamic acid residue, as suggested by NMR studies, presents the peptide in a manner that is not conducive to recognition by the integrin binding pocket. nih.gov

Applications of Gly Arg Gly Glu Ser in Experimental Models for Mechanistic Elucidation

In Vitro Studies of Cell Adhesion and Migration

In vitro models provide a controlled environment to dissect the molecular mechanisms of cell behavior. In this context, Gly-Arg-Gly-Glu-Ser is instrumental in validating the specific role of the RGD sequence in cell adhesion, proliferation, and migration.

This compound is widely used to confirm the specificity of cell attachment mediated by RGD-binding integrins. In a typical cell attachment assay, a substrate is coated with an RGD-containing protein (like fibronectin) or a synthetic RGD peptide. The ability of cells to attach to this substrate is then measured. To prove that this attachment is a direct result of RGD-integrin interaction, a competitive inhibition experiment is performed. Soluble RGD peptides are added to the cell suspension; these peptides compete with the substrate-bound RGD for the cells' integrin receptors, leading to reduced cell attachment.

To validate these findings, a parallel experiment using the this compound peptide is conducted. Since the RGE sequence does not effectively bind to the integrin receptor, it should not compete with the RGD-coated substrate and therefore should not inhibit cell attachment. This confirms that the inhibition seen with the RGD peptide is sequence-specific and not due to non-specific peptide effects. This control is fundamental in studies aiming to identify the presence and function of specific integrins on the cell surface. sigmaaldrich.comsigmaaldrich.com

| Experimental Condition | Description | Relative Cell Attachment (%) |

|---|---|---|

| Positive Control | Cells on RGD-coated substrate, no soluble peptide. | 100% |

| RGD Peptide Competition | Cells on RGD-coated substrate with soluble Arg-Gly-Asp-Ser (RGDS) peptide. | 25% |

| Negative Control Peptide | Cells on RGD-coated substrate with soluble this compound (GRGES) peptide. | 98% |

The interaction between cells and the extracellular matrix through integrins can trigger intracellular signaling pathways that regulate cell proliferation and differentiation. nih.gov Bioactive materials functionalized with RGD peptides are often used in tissue engineering to promote specific cellular responses. In these studies, this compound functionalized materials are used as a crucial control.

By comparing the cellular response on RGD-surfaces to that on RGE-surfaces, researchers can definitively attribute any observed increases in cell proliferation or guidance of differentiation pathways to the specific RGD-integrin signaling axis. For example, if mesenchymal stem cells show enhanced osteogenic differentiation on an RGD-modified scaffold, but not on an RGE-modified scaffold, it provides strong evidence that this specific cell-matrix interaction is directing cell fate.

Upon initial attachment to an ECM substrate, cells typically spread out, a process involving extensive cytoskeletal reorganization that is also dependent on integrin engagement. RGD-containing peptides can be used to inhibit this process. nih.gov The this compound peptide is used as a negative control to demonstrate the specificity of this inhibition. Experiments have shown that while RGD peptides effectively inhibit cell spreading on surfaces like fibronectin, control peptides lacking the RGD sequence, such as those containing RGE, show essentially no inhibition. nih.govnih.gov This demonstrates that the cell spreading process is actively mediated by RGD-recognizing integrins.

This compound is essential for validating results in competitive binding assays that measure the interaction between cells and specific ECM proteins like fibronectin, vitronectin, and collagen. nih.gov These proteins have RGD sequences that act as ligands for cell surface integrins. nih.gov In these assays, synthetic peptides are used to compete for and block these interactions.

The use of this compound as a control peptide confirms that the binding inhibition observed with an RGD peptide is due to competition for a specific recognition site. nih.gov If an RGD-containing peptide prevents cells from binding to a fibronectin-coated plate, while the RGE-containing peptide does not, it provides clear evidence that the cells are binding to the fibronectin via its RGD motif. nih.gov This control is critical for establishing the molecular basis of cell adhesion to various matrix components. nih.govnih.gov

| Peptide Used for Inhibition | Target ECM Protein | Observed Cell Binding to ECM | Conclusion |

|---|---|---|---|

| Arg-Gly-Asp-Ser (RGDS) | Fibronectin (contains RGD) | Significantly Reduced | Binding is RGD-dependent. |

| This compound (GRGES) | Fibronectin (contains RGD) | No Significant Reduction | Confirms RGD-specificity of binding. |

| Arg-Gly-Asp-Ser (RGDS) | Vitronectin (contains RGD) | Significantly Reduced | Binding is RGD-dependent. |

| This compound (GRGES) | Vitronectin (contains RGD) | No Significant Reduction | Confirms RGD-specificity of binding. |

In Vivo Research Models (Non-Human)

While in vitro studies offer mechanistic detail, in vivo models are necessary to understand biological processes in the context of a whole organism.

Cell adhesion and migration are fundamental to embryonic development and morphogenesis. These processes are heavily reliant on the dynamic interactions between cells and the evolving extracellular matrix. To investigate the role of RGD-dependent interactions in these phenomena, researchers may inject RGD-containing peptides into developing embryos to disrupt normal processes.

In such experiments, the injection of this compound serves as a vital negative control. medchemexpress.com If the injection of an RGD peptide leads to developmental defects (e.g., abnormal cell migration or tissue formation), while the injection of the RGE peptide does not, it demonstrates that the observed phenotype is a specific consequence of blocking RGD-integrin pathways. This control allows researchers to distinguish between specific molecular disruption and non-specific effects such as physical damage from the injection or general peptide-induced toxicity.

Analysis of Tissue Regeneration and Remodeling

The process of tissue regeneration and remodeling is a complex biological cascade involving cell migration, adhesion, proliferation, and extracellular matrix (ECM) reorganization. Many of these events are mediated by integrin-ECM interactions, making the RGD sequence a key player. The GRGES peptide is used in this context to confirm that the observed cellular behaviors are specifically due to RGD-integrin binding.

In studies of tissue remodeling, particularly bone and dentine resorption, peptides containing the RGD sequence have been shown to influence osteoclast activity. Osteoclasts are responsible for breaking down bone tissue, a critical step in remodeling. In one experimental model using rat osteoclasts, the peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) significantly inhibited dentine resorption. nih.gov In contrast, the control peptide containing the GRGES sequence, this compound-Pro (GRGESP), showed a less consistent and weaker inhibitory effect. nih.gov This differential result underscores that the primary inhibitory action on osteoclast function is dependent on the specific RGD sequence, validating the use of GRGESP as a negative control in such assays. nih.gov

| Peptide | Target Cell | Experimental Model | Finding | Source(s) |

| GRGDSP | Rat Osteoclasts | Dentine Resorption Assay | Significant reduction in resorption (78% inhibition). | nih.gov |

| GRGESP | Rat Osteoclasts | Dentine Resorption Assay | Weaker, variable reduction in resorption (67% inhibition). | nih.gov |

Studies on Inflammatory Responses and Cell Localization

Inflammation involves the recruitment of immune cells, such as neutrophils and macrophages, to a site of injury or infection. This migration and localization process is heavily dependent on cell adhesion molecules, including integrins. To verify that this cellular trafficking is a direct consequence of RGD-integrin interactions, the GRGES peptide is employed as a specific negative control.

In a murine model of acute lung injury induced by lipopolysaccharide (LPS), the administration of an RGD-containing peptide (RGDS) was shown to attenuate the inflammatory response. medchemexpress.com To confirm the specificity of this effect, a control group was treated with the Arg-Gly-Glu-Ser (RGES) peptide. medchemexpress.comnih.gov The results demonstrated that while the RGDS peptide significantly reduced the influx of neutrophils and macrophages into the bronchoalveolar lavage fluid, the RGES peptide had no effect on the numbers of these immune cells. medchemexpress.comnih.gov This finding provides clear evidence that the anti-inflammatory effects of the RGDS peptide are mediated specifically through the RGD sequence and not due to other non-specific peptide properties. nih.gov

| Experimental Model | Treatment Group | Key Observation | Conclusion | Source(s) |

| LPS-Induced Lung Inflammation (Mice) | RGDS Peptide | Attenuated increase in neutrophil and macrophage numbers in lung fluid. | The anti-inflammatory effect is RGD-dependent. | medchemexpress.comnih.gov |

| LPS-Induced Lung Inflammation (Mice) | RGES Peptide (Control) | No effect on neutrophil and macrophage numbers compared to LPS-treated group. | The RGE sequence is inactive in this inflammatory context. | medchemexpress.comnih.gov |

Biochemical and Biophysical Characterization Methodologies

In addition to its use in cell-based assays, the GRGES peptide is a fundamental tool in biochemical and biophysical techniques designed to isolate and characterize RGD-binding receptors and their downstream signaling partners.

Control in Affinity Chromatography and Precipitation Techniques for Receptor Isolation

Affinity chromatography is a powerful technique used to purify specific molecules from a complex mixture. To isolate RGD-binding integrins, a column matrix is functionalized with an RGD-containing peptide. nih.gov When a cell lysate is passed through this column, integrins and associated proteins bind to the immobilized RGD peptide, while other proteins wash through.

The specificity of this interaction is paramount. To validate the results, a parallel experiment using a control column is essential. In this case, a column would be prepared with an immobilized GRGES peptide. The principle is that the RGD-binding proteins will not be retained on the GRGES column, demonstrating that the purification is a direct result of the specific RGD-integrin interaction and not due to non-specific binding to the peptide backbone or the chromatography matrix. nih.govresearchgate.net This control is critical for confirming the identity of proteins isolated from the RGD-affinity column. nih.gov

Utilization in Ligand Competition Assays

Ligand competition assays are used to determine the specificity of a ligand for its receptor. In the context of integrins, these assays often involve adding a soluble ligand to compete with a substrate-bound ligand or another labeled ligand. The GRGES peptide is an ideal negative control in these experiments.

For instance, the ability of osteoclasts to spread on surfaces is dependent on RGD-binding integrins. The synthetic peptide GRGDSP can effectively inhibit this spreading and cause osteoclast retraction. nih.gov In contrast, the control peptide GRGESP fails to induce this retraction, indicating that it cannot effectively compete with the matrix-bound RGD ligands for the integrin binding site. nih.gov This confirms that the cellular response is specifically mediated by the RGD sequence.

| Assay Type | Active Peptide | Effect | Control Peptide | Effect | Source(s) |

| Osteoclast Spreading/Retraction | GRGDSP | Induced significant cell retraction. | GRGESP | Did not induce cell retraction. | nih.gov |

Control for Investigating Downstream Signaling Pathways (e.g., MAPK, FAK)

When integrins bind to RGD ligands, they cluster and initiate intracellular signaling cascades that regulate cell behavior. Key pathways involved include the phosphorylation and activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and p38.

To prove that the activation of these pathways is a direct result of RGD-integrin engagement, the GRGES peptide is used as a negative control. For example, studies have shown that synthetic RGD peptides can inhibit the LPS-induced phosphorylation of FAK and MAPKs in lung tissue. medchemexpress.com The corresponding experiment using a GRGES peptide would be expected to show no inhibition of this phosphorylation. This demonstrates that the signaling cascade is specifically triggered by the RGD sequence and not by a non-specific effect of peptide administration. Similarly, RGD peptides can induce changes in the actin cytoskeleton, a process downstream of FAK signaling; these changes are not observed with control RGE peptides, further confirming the specificity of the signaling pathway activation. researchgate.net

Synthetic Methodologies and Peptide Design Considerations for Gly Arg Gly Glu Ser

Solid-Phase Peptide Synthesis (SPPS) for High-Purity Gly-Arg-Gly-Glu-Ser

The synthesis of the pentapeptide this compound (GRGES) is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. csbio.comthaiscience.infocsic.es The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed protocol for the synthesis of GRGES and other peptides. thaiscience.infocsic.es

The process begins with the selection of a suitable resin, such as the Rink amide resin, which facilitates the generation of a C-terminal amide upon cleavage. csic.es The synthesis proceeds with the sequential coupling of Fmoc-protected amino acids. For each cycle, the Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF). csic.es The subsequent protected amino acid is then activated and coupled to the newly exposed N-terminus. Common coupling reagents include combinations like DIC/OxymaPure or HATU/DIEA. csic.es

The side chains of reactive amino acids are protected with acid-labile groups to prevent unwanted side reactions. For the synthesis of this compound, the following protected amino acids are typically used:

Fmoc-Ser(tBu)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Gly-OH

Fmoc-Arg(Pbf)-OH

The synthesis of peptides, especially those of significant length, requires careful optimization to ensure high purity. csbio.com Factors such as the choice of coupling reagents, reaction times, and washing steps are critical to maximize the efficiency of each coupling and deprotection step. csbio.comcsic.es Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA). thaiscience.info

The crude peptide is then purified to a high degree, typically greater than 95% or 98%, using reverse-phase high-performance liquid chromatography (RP-HPLC). csbio.combiocompare.com The identity and purity of the final this compound peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC. biocompare.com

Table 1: Key Reagents in the SPPS of this compound

| Reagent/Component | Function |

| Rink Amide Resin | Solid support for peptide synthesis, yields a C-terminal amide. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | N-terminal protecting group for amino acids. |

| tBu (tert-butyl) | Side-chain protecting group for Serine and Glutamic acid. |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Side-chain protecting group for Arginine. |

| DIC (N,N'-Diisopropylcarbodiimide) | Coupling reagent that activates the carboxylic acid of the amino acid. |

| OxymaPure | Additive used with DIC to enhance coupling efficiency and reduce racemization. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling reagent. |

| DIEA (N,N-Diisopropylethylamine) | Base used in conjunction with HATU. |

| Piperidine | Reagent used for the removal of the Fmoc protecting group. |

| TFA (Trifluoroacetic acid) | Reagent for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Chemical Modifications and Derivatization for Research Probes

The this compound peptide can be chemically modified or derivatized to create probes for various research applications, particularly in molecular imaging and the study of protein-protein interactions. nih.gov These modifications can include the attachment of fluorescent dyes, quencher molecules, or other labels to specific sites on the peptide. nih.govlicorbio.com

One common strategy for site-specific labeling is to introduce a unique functional group into the peptide sequence during synthesis. For example, a cysteine residue can be added to the N- or C-terminus of the this compound sequence. The sulfhydryl group of cysteine can then be selectively targeted for derivatization with maleimide-functionalized labels. licorbio.com

Another approach involves the use of NHS (N-Hydroxysuccinimide) esters, which react with primary amines, such as the N-terminal amine or the side chain of a lysine (B10760008) residue. licorbio.com By incorporating a lysine into the GRGES sequence, a specific site for labeling can be created.

Fluorescently labeled GRGES peptides can be used as negative controls in fluorescence-based cell adhesion or imaging studies where the corresponding active peptide, such as GRGDS, is labeled with the same fluorophore. licorbio.com This allows for the differentiation of specific receptor-mediated binding from non-specific interactions.

Furthermore, the peptide can be incorporated into more complex systems, such as fluorogenic probes for enzyme activity assays. licorbio.com In such a design, a fluorophore and a quencher are attached to the peptide. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.

Table 2: Common Chemical Modifications of Peptides for Research Probes

| Modification | Reagent/Method | Purpose |

| Fluorescent Labeling | NHS esters, Maleimides | Visualization in imaging studies, quantification in binding assays. |

| Biotinylation | Biotin-NHS ester | Affinity purification, detection with streptavidin conjugates. |

| PEGylation | PEG-maleimide, PEG-NHS ester | Improves solubility and in vivo half-life. |

| Cyclization | Intramolecular disulfide bond formation, amide bond formation | Enhances conformational stability and binding affinity. |

| Isotopic Labeling | Use of isotopically labeled amino acids | Quantitative mass spectrometry-based proteomics. |

Design Principles of Control Peptides in Molecular Probes

The pentapeptide this compound (GRGES) serves as a crucial negative control in studies investigating the biological activity of the Arg-Gly-Asp (RGD) cell adhesion motif. nih.govoup.commedchemexpress.comnih.govmedchemexpress.comnih.govmolnova.commedchemexpress.com The RGD sequence is a well-established recognition site for many integrin receptors and is found in extracellular matrix proteins like fibronectin. annualreviews.org Peptides containing the RGD sequence can mimic these proteins and are used to study cell adhesion, migration, and signaling. nih.govannualreviews.org

The design of an effective control peptide is based on the principle of minimal structural alteration while abolishing biological activity. In the case of GRGES, the aspartic acid (Asp) residue of the active RGD sequence is replaced with a glutamic acid (Glu) residue. nih.gov Aspartic acid and glutamic acid are both negatively charged amino acids, but the side chain of glutamic acid is one methylene (B1212753) group longer. This subtle change is sufficient to disrupt the specific binding to integrin receptors that recognize the RGD motif. nih.gov

The use of GRGES as a control allows researchers to distinguish between biological effects that are specifically mediated by the RGD-integrin interaction and those that are due to non-specific effects of the peptide, such as charge or the presence of the arginine and glycine (B1666218) residues. For instance, in cell adhesion assays, the RGD-containing peptide Gly-Arg-Gly-Asp-Ser (GRGDS) will typically inhibit cell attachment to fibronectin-coated surfaces, while the control peptide GRGES will have no effect. nih.govnih.govresearchgate.netresearchgate.net

Be closely related in sequence to the active peptide.

Share similar physical properties such as size, charge, and solubility.

Be inactive in the specific biological assay being performed.

The GRGES peptide fulfills these criteria for RGD-mediated processes, making it a widely accepted and utilized control in the field of cell biology and integrin research. oup.comnih.govresearchgate.netresearchgate.netnih.gov

Implications for Peptide Linker Design in Fusion Proteins

The sequence this compound, and more broadly, the principles guiding its use as a control peptide, have implications for the design of peptide linkers in fusion proteins. kbdna.combiosyn.comnih.govsci-hub.se Peptide linkers are short amino acid sequences that connect different protein domains in a single polypeptide chain. kbdna.combiosyn.comnih.govpolyplus-sartorius.com The properties of the linker, such as its length, flexibility, and charge, can significantly impact the proper folding, stability, and function of the fused domains. kbdna.comnih.govpolyplus-sartorius.com

Linkers are generally classified as flexible, rigid, or cleavable. kbdna.combiosyn.comnih.gov Flexible linkers are often rich in small, non-polar or polar amino acids like glycine and serine. kbdna.comnih.govthermofisher.com These residues provide conformational flexibility, allowing the fused domains to move relative to one another and adopt their optimal orientations. kbdna.comnih.gov A commonly used flexible linker is the (Gly-Gly-Gly-Gly-Ser)n repeat. kbdna.comnih.govthermofisher.comigem.org

The design of linkers can also incorporate charged residues like glutamic acid and lysine to improve solubility and reduce non-specific interactions. nih.govsci-hub.se The inclusion of charged residues, as seen in the GRGES sequence, can help to ensure that the linker remains exposed to the solvent and does not interfere with the folding of the protein domains.

Conversely, there are situations where a rigid linker is preferred to maintain a fixed distance and orientation between the fused domains. kbdna.comnih.govpolyplus-sartorius.com Rigid linkers often have sequences that favor the formation of alpha-helical structures, such as (EAAAK)n. biosyn.comnih.govigem.org

The principles learned from control peptides like GRGES highlight the importance of specific amino acid residues in determining biological interactions. When designing a linker, it is crucial to avoid sequences that might be recognized by other proteins or enzymes, unless a cleavable linker is intentionally being designed. biosyn.com The GRGES sequence itself, being largely non-bioactive in the context of integrin binding, could potentially be incorporated into a linker design where a flexible and soluble spacer is required without introducing unwanted biological activity.

Table 3: Types of Peptide Linkers and Their Characteristics

| Linker Type | Common Amino Acids | Characteristics | Applications |

| Flexible | Glycine (Gly), Serine (Ser) | Provides rotational freedom, allows for domain movement. | Connecting domains that need to interact, improving protein folding. kbdna.comnih.gov |

| Rigid | Proline (Pro), Alanine (Ala) | Maintains a fixed distance and orientation between domains. | Separating domains to prevent interference, creating specific spatial arrangements. kbdna.comnih.govpolyplus-sartorius.com |

| Soluble | Glutamic acid (Glu), Lysine (Lys) | Increases the hydrophilicity of the linker. | Improving the overall solubility of the fusion protein. nih.govsci-hub.se |

| Cleavable | Specific protease recognition sites (e.g., for TEV or Furin) | Allows for the separation of the fused domains under specific conditions. | Purification tags, activation of pro-drugs. biosyn.compolyplus-sartorius.com |

Comparative Peptide Research and Future Perspectives

Distinguishing Gly-Arg-Gly-Glu-Ser from Bioactive Peptides with Similar Motifs (e.g., RGD, RGESP)

The pentapeptide this compound (GRGES) is a critical tool in cell adhesion and integrin signaling research, primarily serving as a negative control for the widely studied Arg-Gly-Asp (RGD) motif. The key distinction lies in the substitution of the aspartic acid (D) in the RGD sequence with glutamic acid (E). This seemingly conservative change from one acidic amino acid to another has profound functional consequences, rendering GRGES largely inactive in processes where RGD-containing peptides are potent inhibitors. nih.govresearchgate.netnih.govcapes.gov.brnih.gov

The RGD motif is a ubiquitous cell recognition sequence found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen. nus.edu.sg It is recognized by at least eight different integrin heterodimers, which are transmembrane receptors that mediate cell-matrix and cell-cell interactions. annualreviews.org The binding of the RGD sequence to integrins is a fundamental process in cell attachment, migration, proliferation, and differentiation. nih.govqyaobio.com Peptides containing the RGD sequence, such as Gly-Arg-Gly-Asp-Ser (GRGDS), can competitively inhibit these interactions, thereby disrupting processes like angiogenesis and cell adhesion to fibronectin-coated surfaces. nih.govnih.gov

In stark contrast, the GRGES peptide, with its Arg-Gly-Glu (RGE) sequence, typically fails to inhibit these RGD-mediated processes. nih.govnih.govnih.gov For instance, while GRGDS markedly inhibits angiogenesis in rat aorta cultures, GRGES shows no such effect. nih.gov Similarly, GRGDS effectively blocks the attachment of corneal epithelial cells and crayfish granular haemocytes to their respective substrates, whereas GRGES is inactive. nih.govcapes.gov.br This difference in activity is attributed to the specific structural requirements of the integrin binding pocket. The substitution of aspartic acid with glutamic acid, which has a slightly longer side chain, is sufficient to disrupt the precise molecular interactions necessary for high-affinity binding to most integrins. rupress.org

Interestingly, while the RGE substitution generally abolishes binding, some studies have shown that αv-class integrins can retain some binding to RGE-mutated fibronectin, whereas α5β1 integrin binding is completely abrogated. rupress.org This highlights a layer of specificity among different integrin subtypes.

Another related control peptide is Arg-Gly-Glu-Ser-Pro (RGESP). Similar to GRGES, RGESP is used as a negative control in studies involving RGD-mediated cell processes. For example, in studies of lung branching morphogenesis, a hexapeptide containing the RGD sequence diminished branching, while the control peptide RGESP had no effect. nih.govbiomaterials.org

The following table summarizes the key differences between these peptides based on research findings:

| Peptide | Sequence | Primary Function in Research | Effect on RGD-Mediated Cell Adhesion |

| Gly-Arg-Gly-Asp-Ser (GRGDS) | G-R-G-D-S | Bioactive peptide, competitive inhibitor | Inhibits |

| This compound (GRGES) | G-R-G-E-S | Negative control peptide | No significant inhibition |

| Arg-Gly-Glu-Ser-Pro (RGESP) | R-G-E-S-P | Negative control peptide | No significant inhibition |

Role in Understanding Specificity Determinants in Protein-Peptide Interactions

The stark contrast in biological activity between GRGDS and GRGES, despite their minimal structural difference, makes the latter an invaluable tool for dissecting the specificity of protein-peptide interactions, particularly those involving integrins. The inactivity of GRGES underscores the stringent requirements of the integrin binding pocket, where the precise length and chemical nature of the acidic amino acid side chain are critical for recognition. rupress.org

The use of GRGES as a negative control allows researchers to confirm that an observed biological effect is specifically due to the RGD-integrin interaction and not some non-specific peptide effect. nih.govnih.govnih.gov For example, the finding that GRGDS inhibits angiogenesis while GRGES does not, strongly suggests that the process is dependent on RGD-mediated cell-matrix interactions. nih.gov

Two-dimensional NMR studies have revealed that the biologically active peptide Tyr-Gly-Arg-Gly-Asp-Ser-Pro assumes a type II beta-turn in solution, while the inactive Tyr-Gly-Arg-Gly-Glu-Ser-Pro adopts a type I or III beta-turn. nih.gov This suggests that the specific secondary structure adopted by the peptide is crucial for its biological function, and the substitution of Asp with Glu alters this conformation, thereby preventing effective binding. nih.gov

Potential for this compound in Novel Research Tool Development

The established role of this compound (GRGES) as a non-binding control peptide opens up avenues for its use in the development of more sophisticated research tools. Its inherent inactivity makes it an ideal scaffold or backbone for creating novel probes and assays where the specific introduction of a functional motif is desired.

One potential application is in the development of "caged" peptides. These are molecules where the active sequence is chemically modified to be inert but can be activated by an external trigger, such as light. nih.gov In such a system, a GRGES sequence could be part of the initial, inactive design. Upon activation, the glutamic acid could be chemically converted to aspartic acid, "uncaging" the RGD motif and initiating a biological response in a spatially and temporally controlled manner. This would allow for precise studies of the downstream effects of integrin engagement.

Furthermore, GRGES can be utilized in the development of peptide-based biosensors or diagnostic tools. For example, a surface could be functionalized with GRGES to create a non-adhesive background, against which the specific adhesion mediated by RGD-containing peptides or proteins can be measured with high sensitivity. This is crucial in assays designed to screen for compounds that modulate integrin activity.

The development of peptide-based tools is a rapidly advancing field, with computational and artificial intelligence approaches being used to design peptides with specific properties. nih.govoup.com The wealth of data on the inactivity of GRGES provides a valuable dataset for training machine learning models to predict the binding affinity of peptides to integrins and other receptors. This can accelerate the design of novel bioactive peptides and their corresponding inactive controls.

Future Directions in Exploiting Non-Binding Peptides for Deeper Mechanistic Insights into Biological Systems

The utility of non-binding peptides like this compound (GRGES) extends beyond their role as simple negative controls. Future research can leverage these molecules to gain more profound mechanistic insights into complex biological systems.

One area of exploration is the study of allosteric modulation of receptors. While GRGES does not bind to the primary recognition site of most integrins, it could potentially interact with other sites on the receptor or associated proteins, subtly influencing their function. High-throughput screening and advanced biophysical techniques could be employed to identify such interactions and their functional consequences.

Moreover, in the context of complex biological environments where multiple cell-matrix and cell-cell interactions occur simultaneously, non-binding peptides can help to dissect the contribution of specific pathways. By using GRGES to ensure that the RGD-integrin axis is not perturbed, researchers can more clearly investigate the roles of other adhesion molecules and signaling pathways.

The study of "scrambled" peptides, which have the same amino acid composition as an active peptide but in a different sequence, is another important area. researchgate.net While GRGES is a substitution mutant, scrambled versions of RGD peptides are also used as controls. Comparing the effects of both types of non-binding peptides could provide further insights into the structural and sequence-specific requirements for biological activity.

Finally, the development of increasingly sophisticated tools, such as those for studying protein-protein interactions and post-translational modifications, will allow for a more detailed investigation of the cellular environment in the presence of non-binding peptides. ku.dkusda.gov This could reveal subtle effects on cellular signaling and metabolism that are not immediately apparent in standard cell adhesion assays. Such studies will contribute to a more holistic understanding of the intricate molecular choreography that governs cellular behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.